Divergent CB1 Receptor Binding Affinity: 7-Bromo-5-chloro-1H-indole (292636-08-9) Scaffold vs. 5-Chloroindole Analogs
A key differentiation for the 7-bromo-5-chloroindole scaffold emerges from SAR studies of MDMB-CHMICA cannabinoid analogs. The data show that chlorination at the 5-position of the indole core significantly diminishes binding affinity to the human CB1 receptor, whereas substitution at the 7-position largely preserves it. This creates a 'mixed' SAR profile unique to this compound's substitution pattern [1].
| Evidence Dimension | Relative change in hCB1 receptor binding affinity compared to non-chlorinated parent compound |
|---|---|
| Target Compound Data | Inferred for a 7-substituted scaffold: largely retained binding affinity relative to non-chlorinated parent. |
| Comparator Or Baseline | 5-Chloroindole scaffold: reduced binding affinity compared to the non-chlorinated parent compound, MDMB-CHMICA. |
| Quantified Difference | Qualitative: 'largely retained' vs. 'reduced' affinity. |
| Conditions | Binding affinity to human CB1 receptor for a series of chloroindole analogs of the synthetic cannabinoid MDMB-CHMICA, as reported in [1]. |
Why This Matters
This differential SAR profile indicates the 7-bromo-5-chloroindole scaffold offers a unique tool for probing CB1 receptor interactions, where the 7-substituent may be modified for other purposes without incurring the affinity penalty associated with 5-substitution.
- [1] Münster-Müller, S., Hansen, S., Lucas, T., Giorgetti, A., Mogler, L., Fischmann, S., Westphal, F., Auwärter, V., Pütz, M., & Opatz, T. (2024). Synthesis, Analytical Characterization, and Human CB1 Receptor Binding Studies of the Chloroindole Analogues of the Synthetic Cannabinoid MDMB-CHMICA. Biomolecules, 14(11), 1414. View Source
